molecular formula C10H11FO3 B12064901 (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid

(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid

Cat. No.: B12064901
M. Wt: 198.19 g/mol
InChI Key: OYOLDYRRUNPVCD-SSDOTTSWSA-N
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Description

(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylphenol and ®-2-bromopropanoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 2-fluoro-5-methylphenol is reacted with ®-2-bromopropanoic acid in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The fluorine atom and the phenoxy ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2R)-2-(2-bromo-5-methylphenoxy)propanoic acid: Similar structure but with a bromine atom instead of fluorine.

    (2R)-2-(2-iodo-5-methylphenoxy)propanoic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid

InChI

InChI=1S/C10H11FO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

OYOLDYRRUNPVCD-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)O[C@H](C)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)F)OC(C)C(=O)O

Origin of Product

United States

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